molecular formula C5H5ClN2O2 B1593449 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1173246-76-8

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1593449
CAS No.: 1173246-76-8
M. Wt: 160.56 g/mol
InChI Key: KXFLDFBYTWSMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with a chlorine atom and a carboxylic acid group attached to the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted phenylhydrazines with ethyl acetoacetate in an anhydrous ethanol medium. The reaction mixture is then added to a cold solution of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Scientific Research Applications

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 5-Methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications .

Biological Activity

5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C5H5ClN2O2C_5H_5ClN_2O_2. It can be synthesized through various chemical reactions involving the precursor ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. Hydrolysis of this ester under acidic or basic conditions yields the carboxylic acid form.

Biological Activity

Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibacterial agents.

Anticancer Activity : The compound has been evaluated for its anticancer properties. Pyrazole derivatives, including this compound, have demonstrated the ability to inhibit the growth of several cancer cell lines such as lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism involves inducing cell cycle arrest and promoting apoptosis in cancer cells .

Anti-inflammatory Effects : In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This characteristic makes it a candidate for treating inflammatory diseases .

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory responses, which contributes to its anti-inflammatory effects.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, leading to decreased cell proliferation and increased apoptosis .

Research Findings and Case Studies

Recent studies have highlighted the compound's biological potential:

Study FocusFindingsReferences
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer PropertiesInduces apoptosis in MDA-MB-231 and HepG2 cells
Anti-inflammatory ActivityInhibits enzymes linked to inflammation

A notable case study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of breast cancer, confirming its potential as an anticancer agent .

Properties

IUPAC Name

5-chloro-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFLDFBYTWSMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650115
Record name 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173246-76-8
Record name 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.